N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Overview
Description
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group
Scientific Research Applications
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2,4-dinitrophenol, have been found to interact with proteins likePentaerythritol tetranitrate reductase and Glutathione S-transferase Mu 1 and Mu 2 . These proteins play crucial roles in various biological processes, including oxidative stress response and detoxification.
Mode of Action
It’s structurally related compound, 2,4-dinitrophenol, is known to act as anoxidative phosphorylation uncoupling agent . This means it disrupts the normal functioning of the mitochondria, leading to a rapid loss of ATP and increased heat production .
Biochemical Pathways
Its structural analog, 2,4-dinitrophenol, is known to interfere with theoxidative phosphorylation pathway . This disruption leads to a decrease in ATP production and an increase in heat generation .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibitsnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation.
Result of Action
Its structural analog, 2,4-dinitrophenol, is known to causemitochondrial uncoupling , leading to a rapid loss of ATP and increased heat production . This can lead to uncontrolled hyperthermia and, in severe cases, death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 2,4-dinitrochlorobenzene with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted phenyl derivatives from nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar structural features.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitroanisole: An explosive compound with similar nitro-substituted phenyl groups
Uniqueness
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and biological studies .
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMJHMPMIKSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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